Dimethyl 2,6-dichloroterephthalate

Übersicht

Beschreibung

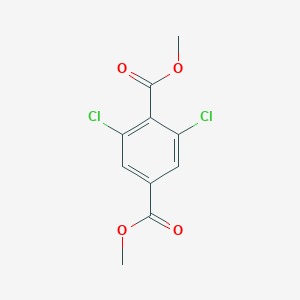

Dimethyl 2,6-dichloroterephthalate (CAS 264276-14-4) is an aromatic ester characterized by a terephthalate backbone substituted with chlorine atoms at the 2- and 6-positions and methyl ester groups at the 1- and 4-positions. Its reactivity and stability are influenced by the electron-withdrawing chlorine substituents and the steric effects of the ester groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 2,6-dichloroterephthalate can be synthesized through the esterification of 2,6-dichloroterephthalic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the acid and methanol mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The crude product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2,6-dichloroterephthalate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester groups can be hydrolyzed to form 2,6-dichloroterephthalic acid.

Reduction: The compound can be reduced to form the corresponding alcohol derivatives

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used

Major Products Formed

Nucleophilic substitution: Substituted derivatives with various functional groups.

Hydrolysis: 2,6-dichloroterephthalic acid.

Reduction: Alcohol derivatives of the original ester

Wissenschaftliche Forschungsanwendungen

DMDCT has been investigated for its potential as a building block in pharmaceutical compounds. Its derivatives exhibit biological activities that are beneficial in drug development.

Case Study: JAK Inhibitors

A notable application of DMDCT is in the synthesis of Janus kinase (JAK) inhibitors, which are critical in treating autoimmune diseases. Research has shown that compounds derived from DMDCT can effectively inhibit JAK pathways, providing therapeutic benefits for conditions like rheumatoid arthritis .

Agrochemical Applications

DMDCT derivatives are also explored in agrochemicals as herbicides and fungicides due to their ability to disrupt biological processes in target organisms.

Table 2: Summary of DMDCT Derivatives in Agrochemical Research

| Compound Name | Activity Type | Target Organism |

|---|---|---|

| DMDCT-derived Herbicide | Herbicidal | Broadleaf Weeds |

| DMDCT-derived Fungicide | Fungicidal | Fungal Pathogens |

Material Science Research

Recent studies have focused on the use of DMDCT in advanced materials, including nanocomposites and coatings that enhance durability and resistance to environmental factors.

Case Study: Nanocomposite Development

Research indicates that incorporating DMDCT into polymer matrices can significantly improve mechanical properties and thermal stability, making it suitable for aerospace and automotive applications .

Wirkmechanismus

The mechanism of action of dimethyl 2,6-dichloroterephthalate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In hydrolysis reactions, the ester bonds are cleaved to form carboxylic acids. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structurally Similar Compounds

The following compounds exhibit high structural similarity to dimethyl 2,6-dichloroterephthalate, as indicated by computational similarity scores (0.85–0.98) derived from molecular fingerprint analysis :

| Compound Name | CAS Number | Structural Features | Similarity Score |

|---|---|---|---|

| This compound | 264276-14-4 | Terephthalate core; Cl at 2,6; methyl esters at 1,4 | 1.00 (Reference) |

| Methyl 3,5-dichloro-4-formylbenzoate | 1465326-89-9 | Benzoate core; Cl at 3,5; formyl group at 4; methyl ester at 1 | 0.98 |

| Methyl 4-chloro-3,5-dimethylbenzoate | 1192547-87-7 | Benzoate core; Cl at 4; methyl groups at 3,5; methyl ester at 1 | 0.98 |

| Ethyl 2,6-dichloro-4-methylnicotinate | 108130-10-5 | Nicotinate core (pyridine ring); Cl at 2,6; methyl group at 4; ethyl ester at 3 | 0.98 |

| Methyl 2,6-dichloroisonicotinate | 42521-09-5 | Isoionicotinate core (pyridine ring); Cl at 2,6; methyl ester at 4 | 0.86 |

Analysis of Structural Differences and Implications

The ethyl ester in ethyl 2,6-dichloro-4-methylnicotinate may increase lipophilicity compared to methyl esters, affecting solubility and bioavailability .

Core Structure Variations :

- Pyridine-based analogs (e.g., ethyl 2,6-dichloro-4-methylnicotinate) introduce nitrogen into the aromatic ring, altering electronic properties and reactivity compared to benzene-core derivatives .

- The formyl group in methyl 3,5-dichloro-4-formylbenzoate adds a reactive site for further functionalization, which is absent in this compound .

Steric Effects :

- Methyl 4-chloro-3,5-dimethylbenzoate features bulky methyl groups at the 3- and 5-positions, which may hinder reactions at the aromatic ring compared to the less sterically crowded this compound .

Research Findings and Practical Considerations

Gaps in Comparative Data

- Direct comparative studies on reactivity, toxicity, or thermal stability among these compounds are lacking. Computational models and similarity scores remain primary tools for inferring properties .

Biologische Aktivität

Dimethyl 2,6-dichloroterephthalate (DMT) is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in agriculture and medicine. This article provides a comprehensive overview of the biological activity of DMT, including its synthesis, mechanisms of action, and relevant case studies.

This compound is an ester derivative of terephthalic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the aromatic ring. Its chemical formula is . The synthesis typically involves the chlorination of terephthalic acid followed by esterification with methanol. This process can yield various derivatives that may exhibit differing biological activities.

Antifungal Properties

One of the notable biological activities of DMT is its antifungal properties. Research indicates that DMT serves as an intermediate in the synthesis of fungicides, such as Zoxamide, which is effective against various fungal pathogens in crops . The mechanism involves inhibiting fungal growth by disrupting cellular processes essential for survival.

Cytotoxic Effects

Studies have demonstrated that DMT exhibits cytotoxic effects on certain cancer cell lines. For example, in vitro studies showed that DMT can induce apoptosis in human breast cancer cells by activating caspase pathways. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Inhibition of Microbial Growth

DMT has also been evaluated for its antibacterial properties. A study found that it effectively inhibited the growth of Gram-positive bacteria, potentially through disruption of bacterial cell membranes . This property makes it a candidate for further development as a biopesticide or antimicrobial agent.

Case Studies

- Fungal Inhibition : In agricultural applications, DMT was tested against Botrytis cinerea, a common fungal pathogen affecting fruits and vegetables. Results showed a significant reduction in fungal growth when treated with DMT at concentrations as low as 100 ppm, indicating its potential as a fungicide .

- Cancer Research : A study investigated the effects of DMT on MCF-7 breast cancer cells. The results indicated that treatment with DMT led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. The study highlighted its potential use in cancer therapy .

- Antibacterial Activity : Research conducted on various bacterial strains revealed that DMT exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against several strains of Staphylococcus aureus and Escherichia coli. These findings suggest that DMT could be utilized in developing new antibacterial agents .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | |

| Antifungal Activity | Effective against Botrytis cinerea |

| Cytotoxicity | IC50 ≈ 25 µM (MCF-7 cells) |

| Antibacterial Activity | MIC: 50-200 µg/mL |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dimethyl 2,6-dichloroterephthalate in laboratory settings?

- Methodological Answer : The synthesis typically involves esterification of 2,6-dichloroterephthalic acid using methanol in the presence of a catalytic acid (e.g., sulfuric acid). A reflux setup under anhydrous conditions is standard. Reaction progress can be monitored via thin-layer chromatography (TLC) or FT-IR to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹). Post-reaction, purification is achieved through recrystallization from ethanol or column chromatography. Safety protocols mandate fume hood use and PPE (gloves, lab coat, goggles) due to corrosive reagents .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester group formation (e.g., methoxy protons at ~3.8–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈Cl₂O₄).

- Melting Point Analysis : Compare observed values with literature data to assess purity.

- Elemental Analysis : Validate C, H, and Cl content. Append raw spectral data and calibration curves in supplementary materials for reproducibility .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Conduct experiments in a fume hood to prevent inhalation of aerosols or vapors.

- Waste Management : Collect waste in designated containers for halogenated organics; avoid aqueous disposal to prevent environmental contamination.

- Emergency Protocols : Use sand or silica-based absorbents for spills. Document spill response procedures in lab safety manuals .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2³ factorial design can evaluate the effects of temperature (X₁), catalyst concentration (X₂), and methanol stoichiometry (X₃) on yield.

- Variables : Set ranges (e.g., 60–100°C, 5–15% H₂SO₄, 2–4 equivalents methanol).

- Response Surface Analysis : Use software like Minitab or Design-Expert to model interactions and identify optimal conditions.

- Validation : Replicate the predicted optimal conditions to confirm reproducibility. Report confidence intervals and ANOVA results .

Q. What computational approaches are effective in predicting the reactivity or environmental fate of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute thermodynamic parameters (e.g., Gibbs free energy of hydrolysis).

- Molecular Dynamics (MD) : Simulate solvent interactions or degradation pathways in aquatic environments.

- QSPR Models : Corrogate experimental data (e.g., logP, solubility) with environmental persistence metrics. Validate models using leave-one-out cross-validation .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically aggregate studies using PRISMA guidelines, assessing bias via ROBINS-I tool.

- Dose-Response Reconciliation : Normalize data to common metrics (e.g., LD₅₀ in mg/kg) and account for species-specific differences.

- In Vitro/In Vivo Bridging*: Use hepatic microsomal assays to compare metabolic pathways across models. Report confidence intervals and heterogeneity indices (I²) .

Q. What strategies enhance the sensitivity of detecting this compound in environmental samples?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous matrices; Soxhlet extraction for solids.

- Analytical Method : LC-MS/MS with electrospray ionization (ESI⁻) in MRM mode (e.g., m/z 265 → 169).

- Limit of Detection (LOD) Optimization : Use isotope-labeled internal standards (e.g., ¹³C₆-labeled analog) to correct matrix effects. Validate via spike-recovery experiments (70–120% recovery acceptable) .

Q. Data Management and Reporting

Q. How should spectral data (NMR, MS) for this compound be documented to ensure reproducibility?

- Methodological Answer :

- Raw Data Archiving : Deposit unprocessed NMR FIDs and MS spectra in repositories like Zenodo or institutional databases.

- Metadata : Include instrument parameters (e.g., NMR field strength, MS ionization mode), solvent peaks, and calibration details.

- Supplementary Materials : Append annotated spectra with peak assignments and integration values in publications .

Q. What statistical methods are appropriate for analyzing variability in synthesis yields across batches?

- Methodological Answer :

- Process Control Charts : Use X-bar and R charts to monitor batch-to-batch consistency.

- Multivariate Analysis : Apply PCA to identify latent variables (e.g., humidity, reagent lot) affecting yield.

- Outlier Detection : Grubbs’ test or Dixon’s Q-test to exclude anomalous data points. Report p-values and effect sizes .

Eigenschaften

IUPAC Name |

dimethyl 2,6-dichlorobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKPWGMXOIYCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.